molecular formula C17H17BrN2O2 B3511002 N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenyl)acetamide

N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenyl)acetamide

Cat. No.: B3511002
M. Wt: 361.2 g/mol
InChI Key: UJJOTQQPUBJXOJ-UHFFFAOYSA-N
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Description

“N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenyl)acetamide” is a chemical compound with the molecular formula C8H8BrNO. It has a molecular weight of 214.059 . It is also known by other names such as Acetanilide, 4’-bromo-; p-Bromo-N-acetanilide; p-Bromoacetanilide; Antisepsin; Asepsin; Bromoanilide; Bromoantifebrin; 1-Bromo-4-acetamidobenzene; 4-Bromoacetanilide; 4’-Bromoacetanilide; Acetanilide, p-bromo-; USAF DO-40; 1- (N-Acetylamino)-4-bromobenzene; N- (4-Bromophenyl)acetamide; N- (p-Bromophenyl)acetamide; N-Acetyl-4-bromoaniline; N-Acetyl-p-bromoaniline; Acetamide, N- (p-bromophenyl)-; Bromoacetanilide; Bromoanalide; Monobromoacetanilide; p-Bromoacetanalide; NSC 105442 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C8H8BrNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11) . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 214.059 . The IUPAC Standard InChIKey is MSLICLMCQYQNPK-UHFFFAOYSA-N .

Mechanism of Action

While the specific mechanism of action for “N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenyl)acetamide” is not available, similar compounds have shown promising antimicrobial and antiproliferative activities . These compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Future Directions

The future directions for “N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenyl)acetamide” and similar compounds could involve further studies on their antimicrobial and antiproliferative activities. These compounds could potentially be used as lead compounds for rational drug designing .

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-12(21)20(2)16-9-7-15(8-10-16)19-17(22)11-13-3-5-14(18)6-4-13/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJOTQQPUBJXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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